![molecular formula C20H21N3O2 B4463134 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B4463134.png)
4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide
説明
4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide, also known as EMIBB, is a chemical compound that has been recently discovered to have significant potential in scientific research.
作用機序
4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide works by binding to the GPR35 receptor and preventing it from being activated by its natural ligands. This blockade of GPR35 signaling can have a wide range of effects on cellular processes, depending on the specific tissues and cell types involved. For example, in immune cells, GPR35 activation has been shown to promote the release of pro-inflammatory cytokines, so 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide can inhibit GPR35 signaling in various cell types, including immune cells, pancreatic beta cells, and cancer cells. In immune cells, 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide has been shown to reduce the release of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. In pancreatic beta cells, 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide has been shown to inhibit insulin secretion, suggesting that it may have potential as a treatment for diabetes. In cancer cells, 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide is its selectivity for GPR35, which allows researchers to study the specific effects of blocking this receptor without affecting other signaling pathways. However, one limitation of 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide is its relatively low potency, which may require higher concentrations or longer exposure times in order to achieve significant effects.
将来の方向性
There are several potential future directions for research on 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide. One possibility is to investigate its potential as an anti-inflammatory agent in animal models of inflammatory bowel disease or other inflammatory disorders. Another possibility is to investigate its potential as a treatment for diabetes, either by inhibiting insulin secretion or by affecting other aspects of glucose homeostasis. Finally, there is potential for 4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide to be developed as an anti-cancer agent, either alone or in combination with other therapies.
科学的研究の応用
4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide has shown great potential in scientific research as a selective antagonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a relatively new member of the G protein-coupled receptor family, and its function and role in physiological processes are still not fully understood. However, recent studies have suggested that GPR35 may play a role in various diseases and disorders, including inflammatory bowel disease, diabetes, and cancer.
特性
IUPAC Name |
4-ethoxy-N-[[2-(2-methylimidazol-1-yl)phenyl]methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-25-18-10-8-16(9-11-18)20(24)22-14-17-6-4-5-7-19(17)23-13-12-21-15(23)2/h4-13H,3,14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRPFMSLGVSAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C=CN=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。